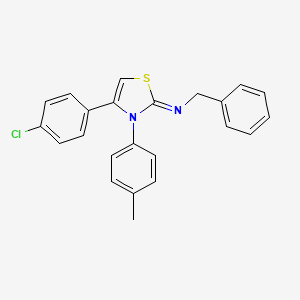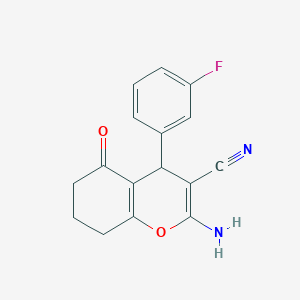
N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine is a complex organic compound that features a thiazole ring, chlorophenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of automated reactors to ensure precise control over reaction conditions. The scalability of these methods is crucial for producing the compound in large quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.
Scientific Research Applications
N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-((2E)-4-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine
- N-((2E)-4-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine
Uniqueness
N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H19ClN2S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H19ClN2S/c1-17-7-13-21(14-8-17)26-22(19-9-11-20(24)12-10-19)16-27-23(26)25-15-18-5-3-2-4-6-18/h2-14,16H,15H2,1H3 |
InChI Key |
SPIPLXQVPKKWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CSC2=NCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(2-hydroxy-5-methylphenyl)methylidene]amino}phenol](/img/structure/B11095806.png)
![N-cyclopropyl-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B11095809.png)
![Methyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B11095815.png)
![4-fluoro-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11095816.png)
![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11095824.png)
![2-({(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B11095828.png)
![O-{3-[(2-fluorophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate](/img/structure/B11095831.png)

![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-octylbenzamide](/img/structure/B11095844.png)
![4-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]butanoate](/img/structure/B11095857.png)

![3-[(2,5-Dimethylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11095868.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11095879.png)
![Ethenyl 3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11095901.png)
